N-(1H-1,3-benzimidazol-5-yl)-N'-benzoylthiourea
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Overview
Description
N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea is a chemical compound with the molecular formula C15H12N4OS This compound is known for its unique structure, which includes a benzimidazole ring and a benzoylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea typically involves the reaction of 1H-1,3-benzimidazole-5-amine with benzoyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The benzimidazole ring is known to interact with DNA, while the thiourea moiety can form strong hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-5-yl)thiourea
- N-benzoylthiourea
- Benzimidazole derivatives
Uniqueness
N-(1H-1,3-benzimidazol-5-yl)-N’-benzoylthiourea stands out due to its combined structural features of benzimidazole and benzoylthiourea, which confer unique chemical and biological properties. Its ability to form metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)19-15(21)18-11-6-7-12-13(8-11)17-9-16-12/h1-9H,(H,16,17)(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJFWSWCPYXZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329557 |
Source
|
Record name | N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861208-79-9 |
Source
|
Record name | N-(3H-benzimidazol-5-ylcarbamothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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